molecular formula C14H17N3OS B12237783 3-[4-(Oxetan-3-yl)piperazin-1-yl]-1,2-benzothiazole

3-[4-(Oxetan-3-yl)piperazin-1-yl]-1,2-benzothiazole

Cat. No.: B12237783
M. Wt: 275.37 g/mol
InChI Key: UUELKEKLCJKRBX-UHFFFAOYSA-N
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Description

3-[4-(Oxetan-3-yl)piperazin-1-yl]-1,2-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with an oxetane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Oxetan-3-yl)piperazin-1-yl]-1,2-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole coreCommon reagents used in these reactions include various halogenated intermediates, bases, and solvents such as ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Oxetan-3-yl)piperazin-1-yl]-1,2-benzothiazole can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated intermediates, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

3-[4-(Oxetan-3-yl)piperazin-1-yl]-1,2-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Oxetan-3-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, making it a valuable compound for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Oxetan-3-yl)piperazin-1-yl]-1,2-benzothiazole is unique due to its combination of the benzothiazole core with the oxetane-piperazine structure. This unique arrangement imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

3-[4-(oxetan-3-yl)piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C14H17N3OS/c1-2-4-13-12(3-1)14(15-19-13)17-7-5-16(6-8-17)11-9-18-10-11/h1-4,11H,5-10H2

InChI Key

UUELKEKLCJKRBX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2COC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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